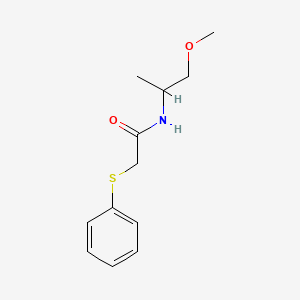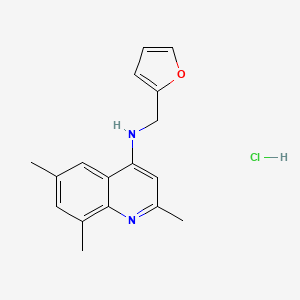
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride
Vue d'ensemble
Description
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride, also known as FMQ, is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride involves its ability to inhibit voltage-gated sodium channels. This inhibition leads to a decrease in the influx of sodium ions into neurons, resulting in a reduction in neuronal excitability and synaptic transmission. This mechanism of action has been found to be particularly effective in inhibiting the firing of action potentials in neurons, making N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride a valuable tool for studying the role of sodium channels in neuronal signaling.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been found to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit voltage-gated sodium channels, N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has also been found to modulate the activity of other ion channels, such as potassium channels and calcium channels. This modulation can lead to changes in intracellular calcium levels, which can have downstream effects on various cellular processes. Additionally, N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has several advantages as a tool for scientific research. Its ability to selectively inhibit voltage-gated sodium channels makes it a valuable tool for studying the role of these channels in neuronal signaling. Additionally, N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride also has some limitations. Its potency as a sodium channel inhibitor can make it difficult to use at high concentrations without causing toxicity. Additionally, its effects on other ion channels can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride. One area of interest is the development of more selective sodium channel inhibitors that can target specific subtypes of sodium channels. Additionally, further research is needed to fully understand the downstream effects of N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride on cellular processes. Finally, there is potential for N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride to be developed as a therapeutic agent for inflammatory diseases, and further research is needed to explore this possibility.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride has been extensively studied for its potential applications in scientific research. One of the most significant applications of N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride is in the field of neuroscience, where it has been found to be a potent inhibitor of voltage-gated sodium channels. This property makes N-(2-furylmethyl)-2,6,8-trimethyl-4-quinolinamine hydrochloride a valuable tool for studying the role of sodium channels in neuronal excitability and synaptic transmission.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2,6,8-trimethylquinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-11-7-12(2)17-15(8-11)16(9-13(3)19-17)18-10-14-5-4-6-20-14;/h4-9H,10H2,1-3H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQRFXZFOOSZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NCC3=CC=CO3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3975933.png)
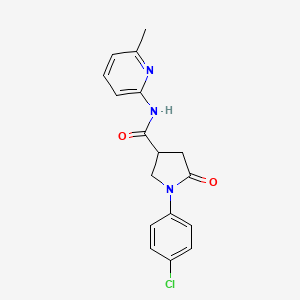
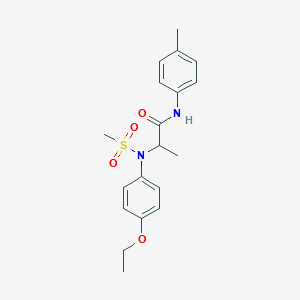


![2-(4-bromophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3975961.png)
![4-[(4-isopropylphenyl)carbonothioyl]morpholine](/img/structure/B3975968.png)
![methyl N-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinate](/img/structure/B3975975.png)
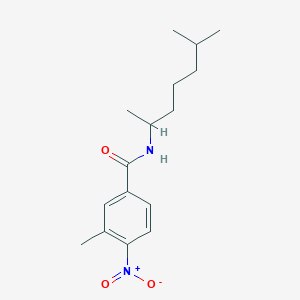
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B3975986.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylbutanamide](/img/structure/B3975987.png)
![2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide](/img/structure/B3975990.png)
![4-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3975993.png)
